molecular formula C14H11F3N4O2 B10932215 2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid

2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B10932215
M. Wt: 324.26 g/mol
InChI Key: HBNXXKVRFVCCRW-CNHKJKLMSA-N
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Description

2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a benzoic acid moiety

Preparation Methods

The synthesis of 2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of a base such as cesium carbonate. The reaction is carried out at room temperature for 2-3 hours, followed by the removal of the solvent and recrystallization from ethanol to yield the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and benzoic acid derivatives. What sets 2-[(E)-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene}methyl]benzoic acid apart is its unique combination of a trifluoromethyl-substituted pyrimidine ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H11F3N4O2

Molecular Weight

324.26 g/mol

IUPAC Name

2-[(E)-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H11F3N4O2/c1-8-6-11(14(15,16)17)20-13(19-8)21-18-7-9-4-2-3-5-10(9)12(22)23/h2-7H,1H3,(H,22,23)(H,19,20,21)/b18-7+

InChI Key

HBNXXKVRFVCCRW-CNHKJKLMSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2C(=O)O)C(F)(F)F

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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